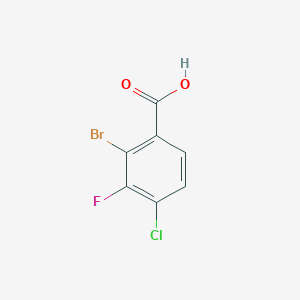

2-Bromo-4-chloro-3-fluorobenzoic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-4-chloro-3-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFO2/c8-5-3(7(11)12)1-2-4(9)6(5)10/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPXFMJZURXTLMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)Br)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701288177 | |

| Record name | 2-Bromo-4-chloro-3-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701288177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170108-06-2 | |

| Record name | 2-Bromo-4-chloro-3-fluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170108-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-chloro-3-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701288177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies for 2 Bromo 4 Chloro 3 Fluorobenzoic Acid

Strategic Approaches to Regioselective Halogenation on Benzoic Acid Scaffolds

The introduction of bromine and chlorine atoms at specific positions on a fluorinated benzoic acid core is a significant challenge due to the complex interplay of electronic and steric effects of the existing substituents.

Controlled Bromination Protocols for Aromatic Systems

The regioselective bromination of an aromatic ring is governed by the directing effects of the substituents present. For a potential precursor like 4-chloro-3-fluorobenzoic acid, the situation is complex. The carboxylic acid group is a deactivating, meta-directing group. Both chlorine and fluorine are ortho, para-directing; however, fluorine's strong inductive electron-withdrawing effect can deactivate the ring.

In electrophilic aromatic substitution, the positions ortho and para to the activating groups (Cl and F) and meta to the deactivating group (-COOH) are favored. In the case of 4-chloro-3-fluorobenzoic acid:

The position C2 is ortho to the fluorine and meta to the chlorine and the carboxylic acid.

The position C5 is ortho to the chlorine and meta to the fluorine.

The position C6 is para to the chlorine and ortho to the carboxylic acid (sterically hindered and deactivated).

The fluorine atom at C3 strongly activates the C2 position for electrophilic attack. Therefore, electrophilic bromination of 4-chloro-3-fluorobenzoic acid is expected to yield the desired 2-bromo-4-chloro-3-fluorobenzoic acid. A common reagent for such controlled brominations is N-bromosuccinimide (NBS), often in the presence of a catalytic amount of acid.

Alternatively, a powerful strategy for achieving high regioselectivity is directed ortho-lithiation. The carboxylic acid group can direct the lithiation to the adjacent C2 position. Treatment of 4-chloro-3-fluorobenzoic acid with a strong lithium amide base, such as lithium diisopropylamide (LDA), at low temperatures would generate a dianion at the C2 position. Quenching this organolithium intermediate with an electrophilic bromine source, such as molecular bromine (Br₂) or 1,2-dibromoethane, would afford this compound with high precision. Research on the ortho-lithiation of chloro- and bromo-substituted fluoroarenes has demonstrated that deprotonation consistently occurs at a position adjacent to a fluorine atom. epfl.ch

Interactive Data Table: Regioselectivity in Electrophilic Bromination

| Starting Material | Directing Groups | Predicted Major Product of Bromination |

| 4-Chloro-3-fluorobenzoic acid | -COOH (meta), -F (o,p), -Cl (o,p) | This compound |

| 3-Fluorobenzoic acid | -COOH (meta), -F (o,p) | 2-Bromo-3-fluorobenzoic acid / 5-Bromo-3-fluorobenzoic acid |

| 4-Chlorobenzoic acid | -COOH (meta), -Cl (o,p) | 3-Bromo-4-chlorobenzoic acid |

Directed Chlorination Techniques on Fluorinated Aromatic Cores

The synthesis of this compound could also be envisioned through the chlorination of a 2-bromo-3-fluorobenzoic acid precursor. In this scenario, the directing effects of the existing substituents would again be paramount. The carboxylic acid at C1 is meta-directing, the bromine at C2 is ortho, para-directing (and deactivating), and the fluorine at C3 is also ortho, para-directing. The positions open for substitution are C4, C5, and C6.

C4: Para to the bromine and ortho to the fluorine.

C5: Meta to both bromine and fluorine.

C6: Ortho to the bromine and meta to the fluorine.

Both bromine and fluorine will strongly direct the incoming electrophile to the C4 position. Therefore, electrophilic chlorination of 2-bromo-3-fluorobenzoic acid using a reagent like chlorine gas with a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) would be expected to regioselectively produce this compound.

Advanced Fluorination Strategies within Complex Aromatic Precursors

While the introduction of bromine and chlorine is typically achieved via electrophilic substitution, incorporating fluorine often requires different strategies, especially in complex molecules. One such advanced method is the Balz-Schiemann reaction, which involves the thermal decomposition of an arenediazonium tetrafluoroborate (B81430) salt. This would be part of a multi-step sequence as discussed in section 2.2.1. Late-stage fluorination on a pre-existing bromo-chloro-benzoic acid scaffold is generally challenging due to the deactivating nature of the existing halogens and the carboxylic acid group.

Multi-Step Synthetic Pathways from Precursors

A more practical and controllable approach to the synthesis of this compound often involves a multi-step pathway starting from a simpler, commercially available precursor. This allows for the sequential introduction of functional groups with a higher degree of regiochemical control.

Integration of Nitration-Reduction-Deamination-Fluorination Sequences

A plausible synthetic route can be designed starting from 4-chloro-3-fluorotoluene. This starting material can be synthesized from o-nitro-p-toluidine through a sequence of reactions including a Sandmeyer reaction to introduce the chlorine, followed by reduction of the nitro group and a Schiemann reaction to introduce the fluorine. researchgate.net

The proposed synthetic sequence is as follows:

Nitration: The first step is the nitration of 4-chloro-3-fluorotoluene. The methyl group is activating and ortho, para-directing, while the chloro and fluoro groups are also ortho, para-directing. The position ortho to the methyl group and ortho to the fluorine (C2) is sterically hindered and electronically favored for electrophilic attack. Thus, nitration with a mixture of nitric acid and sulfuric acid is expected to yield 4-chloro-3-fluoro-2-nitrotoluene as the major product. nih.govguidechem.com

Reduction: The nitro group of 4-chloro-3-fluoro-2-nitrotoluene is then reduced to an amino group. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid, or catalytic hydrogenation with a palladium-on-carbon catalyst. This step yields 4-chloro-3-fluoro-2-aminotoluene. researchgate.net

Deamination (Sandmeyer Reaction): The resulting amine is then converted to the target bromo-substituted compound via a Sandmeyer reaction. The amino group is first diazotized with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrobromic acid) at low temperatures to form a diazonium salt. Subsequent treatment with a copper(I) bromide solution replaces the diazonium group with a bromine atom, yielding 2-bromo-4-chloro-3-fluorotoluene. researchgate.net

Interactive Data Table: Sandmeyer Reaction Parameters

| Amine Precursor | Reagents | Product |

| 4-Chloro-3-fluoro-2-aminotoluene | 1. NaNO₂, HBr (aq) 2. CuBr | 2-Bromo-4-chloro-3-fluorotoluene |

| 2-Aminobenzoic acid | 1. NaNO₂, HCl (aq) 2. CuCl | 2-Chlorobenzoic acid |

| 4-Aminotoluene | 1. NaNO₂, HBF₄ 2. Heat | 4-Fluorotoluene |

Oxidation of Aromatic Side Chains to Carboxylic Acids

The final step in this synthetic pathway is the oxidation of the methyl group of 2-bromo-4-chloro-3-fluorotoluene to a carboxylic acid. This transformation can be effectively carried out using a strong oxidizing agent such as potassium permanganate (B83412) (KMnO₄) in a basic or neutral aqueous solution, followed by acidification. google.com The reaction typically requires heating to proceed at a reasonable rate. The presence of the halogen substituents on the aromatic ring makes the methyl group more resistant to oxidation compared to unsubstituted toluene, thus requiring forcing conditions.

An alternative method involves oxidation with chromic acid or nitric acid. The choice of oxidant and reaction conditions is crucial to avoid side reactions, such as dehalogenation.

Interactive Data Table: Oxidation of Toluene Derivatives

| Substrate | Oxidizing Agent | Product |

| 2-Bromo-4-chloro-3-fluorotoluene | Potassium permanganate (KMnO₄) | This compound |

| 4-Nitrotoluene | Potassium permanganate (KMnO₄) | 4-Nitrobenzoic acid |

| p-Chlorotoluene | Nitric acid | p-Chlorobenzoic acid |

Ortholithiation Methodologies for Substituted Benzoic Acid Synthesis

Directed ortholithiation, or ortho-metalation, is a powerful technique for the regioselective functionalization of aromatic rings. In the context of substituted benzoic acids, the carboxylic acid group itself can act as a potent directing group. The process typically involves the deprotonation of the position ortho to the carboxylate by a strong organolithium base, forming a lithiated intermediate that can then be quenched with various electrophiles. organic-chemistry.orgrsc.org

The efficacy of this method relies on the selection of the appropriate base and reaction conditions. For unprotected benzoic acids, a combination of sec-butyllithium (B1581126) (s-BuLi) and N,N,N',N'-tetramethylethylenediamine (TMEDA) in a solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78°C or -90°C) has proven to be highly effective. organic-chemistry.orgrsc.orglookchem.com The carboxylate group forms a complex with the lithium base, facilitating the removal of a proton from the adjacent position. lookchem.com This strategy has been successfully applied to synthesize a variety of 2,6-disubstituted benzoic acids from their 2-substituted precursors. lookchem.com

The intramolecular competition between different directing groups on the aromatic ring determines the site of lithiation. The carboxylic acid group has been established to be of intermediate capacity in directing metallation, allowing for predictable outcomes in polysubstituted systems. rsc.org For instance, in 2,4-dihalogenobenzoic acids, hydrogen-metal exchange preferentially occurs at the position flanked by both halogen substituents. rsc.org The versatility of this method is demonstrated by the wide range of electrophiles that can be used to trap the lithiated intermediate, leading to diverse functionalities.

Below is a table illustrating the application of ortholithiation to 2-chlorobenzoic acid, followed by quenching with various electrophiles to yield 2-chloro-6-substituted benzoic acids. lookchem.com

Table 1: Synthesis of 2-Chloro-6-substituted Benzoic Acids via Ortholithiation

| Electrophile (EX) | Product | Recrystallized Yield (%) |

|---|---|---|

| D₂O | 2-Chloro-6-deuteriobenzoic acid | 85 |

| (CH₃)₂SO₄ | 2-Chloro-6-methylbenzoic acid | 76 |

| I₂ | 2-Chloro-6-iodobenzoic acid | 72 |

| (CH₃S)₂ | 2-Chloro-6-(methylthio)benzoic acid | 70 |

| Hexachloroethane | 2,6-Dichlorobenzoic acid | 65 |

Catalytic Transformations in Halo-Substituted Benzoic Acid Synthesis

Transition metal catalysis offers a versatile and efficient platform for the synthesis and functionalization of halo-substituted benzoic acids. Copper and palladium catalysts, in particular, are widely employed for forming new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of diverse functional groups onto the aromatic core.

Copper-catalyzed amination represents a significant advancement in the synthesis of N-aryl and N-alkyl anthranilic acids from halobenzoic acids. A notable advantage of this methodology is its chemo- and regioselectivity, particularly with 2-bromobenzoic acid derivatives. organic-chemistry.orgnih.gov The reaction selectively replaces the bromine atom adjacent to the carboxylic acid moiety, and crucially, it proceeds without the need for protecting the acidic proton of the carboxyl group. acs.orgacs.org

The typical catalytic system involves a combination of copper powder and copper(I) oxide (Cu₂O) in the presence of a base such as potassium carbonate (K₂CO₃), with 2-ethoxyethanol (B86334) often serving as the solvent at elevated temperatures (e.g., 130°C). organic-chemistry.orgacs.org This method demonstrates broad substrate scope, tolerating various functional groups on both the bromobenzoic acid and the amine coupling partner. nih.govacs.org The reaction has been successfully applied to synthesize derivatives like N-phenyl-4-chloroanthranilic acid from 2-bromo-4-chlorobenzoic acid and aniline, achieving high yields. nih.gov

The utility of this copper-catalyzed approach is highlighted by its efficiency in coupling various aryl- and alkylamines with substituted bromobenzoic acids.

Table 2: Copper-Catalyzed Amination of Substituted 2-Bromobenzoic Acids

| 2-Bromobenzoic Acid Derivative | Amine | Product | Yield (%) |

|---|---|---|---|

| 2-Bromobenzoic acid | Aniline | N-Phenylanthranilic acid | 99 |

| 2-Bromobenzoic acid | 1-Aminonaphthalene | N-(1-Naphthyl)anthranilic acid | 97 |

| 2-Bromo-4-fluorobenzoic acid | Aniline | 4-Fluoro-N-phenylanthranilic acid | 94 |

| 2,5-Dibromobenzoic acid | Aniline | 5-Bromo-N-phenylanthranilic acid | 82 |

Data compiled from studies by Wolf et al. organic-chemistry.orgnih.gov

Palladium catalysis provides an exceptionally broad toolkit for the functionalization of aryl halides, including halogenated benzoic acids. These reactions are central to modern organic synthesis due to their reliability and functional group tolerance. The general mechanism for many palladium-catalyzed cross-coupling reactions involves a catalytic cycle consisting of three key steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation or carbopalladation, and reductive elimination to release the final product and regenerate the Pd(0) catalyst. nih.gov

A wide array of transformations can be achieved using this approach. For example, palladium catalysts like palladium(II) acetate (B1210297) (Pd(OAc)₂) can facilitate the C-H arylation of other aromatic systems using aryl halides as coupling partners. nih.govrsc.org Furthermore, palladium catalysis is instrumental in C-N bond formation through the coupling of aryl halides with amides, carbamates, and sulfonamides, often employing specialized phosphine (B1218219) ligands like Xantphos to achieve high yields. researchgate.net These reactions allow for the introduction of nitrogen-containing functional groups, which are prevalent in pharmaceuticals and other biologically active molecules. Other important transformations include the carbonylation of aryl halides to produce esters and other carbonyl compounds, utilizing carbon monoxide as a C1 source. acs.org The choice of catalyst, ligand, base, and solvent is critical for achieving the desired outcome and can be tailored to the specific reactivity of the aryl halide substrate.

Optimization of Reaction Parameters for Enhanced Selectivity and Yield

Achieving high selectivity and yield in the synthesis of complex molecules like this compound is critically dependent on the careful optimization of reaction parameters. Minor adjustments to conditions can have a profound impact on the reaction outcome, minimizing side-product formation and maximizing the efficiency of the desired transformation.

Key parameters that are frequently optimized include:

Catalyst System and Ligands: In catalytic reactions, the choice of the metal (e.g., Cu, Pd) and its corresponding ligands is paramount. For copper-catalyzed aminations, the combination of Cu powder and Cu₂O has been found to be highly effective. acs.org In palladium-catalyzed couplings, ligands such as Xantphos can be crucial for enabling challenging C-N bond formations. researchgate.net

Solvent: The solvent can influence substrate solubility, catalyst stability, and reaction rate. In copper-catalyzed aminations of 2-bromobenzoic acids with alkylamines, switching the solvent from 2-ethoxyethanol to ethylene (B1197577) glycol diethyl ether was found to prevent the formation of ether by-products and improve the yield significantly. nih.gov

Base: The choice and stoichiometry of the base are critical. In ortholithiation, the organolithium reagent acts as the base, and its concentration and the order of addition must be precisely controlled. lookchem.com In cross-coupling reactions, inorganic bases like K₂CO₃ are commonly used to facilitate the catalytic cycle. nih.gov

Temperature and Reaction Time: These parameters directly affect reaction kinetics. Ortholithiation reactions are typically conducted at very low temperatures (-78°C to -90°C) to control reactivity and prevent side reactions. rsc.orglookchem.com Conversely, many cross-coupling reactions require heating (e.g., 130°C) to proceed at a reasonable rate. acs.org Optimization often involves finding a balance where the desired reaction is fast enough while decomposition and side reactions are minimized. acs.org

A systematic approach to optimization, often involving the screening of multiple parameters, is essential for developing robust and scalable synthetic routes.

Table 3: Examples of Reaction Parameter Optimization

| Reaction Type | Parameter Optimized | Initial Condition | Optimized Condition | Effect on Outcome |

|---|---|---|---|---|

| Ortholithiation lookchem.com | Base/Addition | Various BuLi reagents | Slow addition to 2.2 equiv s-BuLi/TMEDA | Achieved 85% yield and high regioselectivity |

| Cu-catalyzed Amination nih.gov | Solvent | 2-Ethoxyethanol | Ethylene glycol diethyl ether | Prevented ether by-product, increased yield to 93% |

| Cu-mediated Sulfonylation acs.org | Catalyst Loading | 1 equiv Cu(OAc)₂ | 2 equiv Cu(OAc)₂ | Increased yield from 63% to 84% |

Elucidating the Chemical Reactivity and Mechanistic Pathways of 2 Bromo 4 Chloro 3 Fluorobenzoic Acid

Impact of Ortho- and Meta-Halogen Substitution on Carboxylic Acid Reactivity

The acidity and reactivity of the carboxylic acid group in 2-bromo-4-chloro-3-fluorobenzoic acid are significantly influenced by the presence of the ortho-bromo and meta-fluoro and -chloro substituents. A primary factor governing the acidity of ortho-substituted benzoic acids is the "ortho effect." This effect stipulates that the presence of a substituent at the ortho position, regardless of its electron-donating or withdrawing nature, generally increases the acidity of the benzoic acid. This is attributed to steric hindrance, which forces the carboxylic acid group to twist out of the plane of the benzene (B151609) ring. This disruption of coplanarity reduces resonance stabilization between the carboxyl group and the aromatic ring, thereby increasing the acidity of the carboxylic proton.

In the case of this compound, the bulky bromine atom at the ortho position induces this steric effect, leading to an anticipated increase in acidity compared to benzoic acid itself. Furthermore, the fluorine and chlorine atoms at the meta positions exert electron-withdrawing inductive effects (-I effect), which further stabilize the carboxylate anion formed upon deprotonation, thus contributing to a higher acidity.

Nucleophilic Acyl Substitution Reactions at the Carboxyl Group

The carboxyl group of this compound is a key site for nucleophilic acyl substitution reactions, allowing for the synthesis of various derivatives such as esters and amides. These reactions typically proceed via the addition of a nucleophile to the carbonyl carbon, followed by the elimination of a leaving group.

Esterification Reactions

Esterification of this compound can be achieved through several methods, most commonly the Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The steric hindrance posed by the ortho-bromo substituent can, however, slow down the rate of esterification compared to unsubstituted benzoic acid. To overcome this, alternative methods employing more reactive electrophiles or coupling agents may be utilized.

| Esterification Method | Reagents | General Conditions | Product |

| Fischer-Speier Esterification | Alcohol (e.g., Methanol, Ethanol), Strong Acid Catalyst (e.g., H₂SO₄) | Reflux | Corresponding Ester |

| Using Thionyl Chloride | SOCl₂, Alcohol | Formation of acyl chloride intermediate, then reaction with alcohol | Corresponding Ester |

| Using Dicyclohexylcarbodiimide (B1669883) (DCC) | Alcohol, DCC, DMAP (catalyst) | Room temperature | Corresponding Ester |

Amidation Reactions

The synthesis of amides from this compound involves its reaction with a primary or secondary amine. Direct reaction of the carboxylic acid with an amine is often slow and requires high temperatures. Therefore, the carboxylic acid is typically activated first. This can be done by converting it to a more reactive derivative, such as an acyl chloride, or by using coupling agents.

Coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used to facilitate amide bond formation under milder conditions. These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide. The choice of coupling agent and reaction conditions can be tailored to the specific amine being used.

| Amidation Method | Reagents | General Conditions | Product |

| Via Acyl Chloride | SOCl₂ or (COCl)₂, then Amine | Two-step process, often at low temperature for the second step | Corresponding Amide |

| Using DCC | Amine, Dicyclohexylcarbodiimide (DCC) | Room temperature, often in a non-polar solvent | Corresponding Amide |

| Using EDC | Amine, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with HOBt | Aqueous or organic solvent, room temperature | Corresponding Amide |

Electrophilic Aromatic Substitution: Directing Effects and Reactivity of the Halogenated Ring

The aromatic ring of this compound is deactivated towards electrophilic aromatic substitution due to the presence of three electron-withdrawing halogen atoms and a deactivating carboxyl group. The halogens (Br, Cl, F) are ortho, para-directing substituents, while the carboxylic acid group is a meta-director.

The directing effects of the substituents are as follows:

-COOH (meta-directing, deactivating): Directs incoming electrophiles to the position meta to the carboxyl group (C5).

-Br (ortho, para-directing, deactivating): Directs to positions ortho (C3) and para (C5) to the bromine.

-F (ortho, para-directing, deactivating): Directs to positions ortho (C2, C4) and para (C6) to the fluorine.

-Cl (ortho, para-directing, deactivating): Directs to positions ortho (C3, C5) and para (C2) to the chlorine.

Considering the positions on the ring, the potential sites for substitution are C5 and C6. The directing effects of the halogens and the carboxyl group will influence the regioselectivity of any potential electrophilic aromatic substitution reaction. The strong deactivating nature of the ring means that harsh reaction conditions would likely be required for such substitutions to occur.

Reactions Involving Halogen Atom Displacement

The halogen atoms on the aromatic ring of this compound can potentially be displaced through nucleophilic aromatic substitution reactions. The reactivity of the halogens towards displacement is influenced by their position relative to the electron-withdrawing carboxyl group and the other halogens.

Regioselective Amination Reactions

Research has demonstrated that the bromine atom at the ortho position to the carboxylic acid group in 2-bromobenzoic acids can be selectively displaced by amines in the presence of a copper catalyst. This regioselectivity is attributed to the coordination of the carboxylate group to the copper catalyst, which directs the amination to the ortho position. academicpublishers.org This methodology is applicable to this compound, allowing for the selective synthesis of N-substituted anthranilic acid derivatives.

A study on the copper-catalyzed amination of various 2-bromobenzoic acids provides insight into the expected reactivity. academicpublishers.org The reaction typically proceeds with good to excellent yields, and the other halogen substituents on the ring remain intact.

| Substrate | Amine | Catalyst System | Solvent | Temperature (°C) | Yield (%) |

| 2-Bromobenzoic acid | Aniline | Cu/Cu₂O, K₂CO₃ | 2-Ethoxyethanol (B86334) | 130 | 92 |

| 2-Bromo-4-fluorobenzoic acid | Aniline | Cu/Cu₂O, K₂CO₃ | 2-Ethoxyethanol | 130 | 94 |

| 2-Bromo-4-chlorobenzoic acid | Aniline | Cu/Cu₂O, K₂CO₃ | 2-Ethoxyethanol | 130 | 82 |

This regioselective amination provides a valuable synthetic route to highly functionalized aromatic compounds that would be difficult to access through other means.

Cross-Coupling Reactions with Organometallic Reagents

This compound is an excellent candidate for transition-metal-catalyzed cross-coupling reactions, a powerful class of reactions for forming carbon-carbon and carbon-heteroatom bonds. The presence of a bromine atom at the 2-position, which is generally more reactive than the chlorine atom at the 4-position in common catalytic cycles, allows for regioselective transformations.

One of the most significant applications is in the Suzuki-Miyaura coupling reaction. This reaction typically involves a palladium catalyst to couple an organoboron compound with an organohalide. libretexts.org For this compound, the reaction can be directed to selectively cleave the C-Br bond, enabling the synthesis of complex biaryl compounds, which are scaffolds for many biologically active molecules. nih.gov The general mechanism for such a palladium-catalyzed reaction involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

Beyond Suzuki-Miyaura coupling, other organometallic reagents can be employed. Kumada coupling utilizes organomagnesium reagents (Grignard reagents), while Stille coupling uses organotin compounds. Iron-catalyzed cross-coupling reactions have also emerged as a cost-effective and environmentally benign alternative. acgpubs.org The choice of organometallic reagent, catalyst, ligands, and reaction conditions can be tailored to achieve desired outcomes and yields.

The following table illustrates representative Suzuki-Miyaura cross-coupling reactions with this compound, highlighting the versatility of this substrate in forming new carbon-carbon bonds.

| Organometallic Reagent | Catalyst | Base | Product Type |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Biaryl carboxylic acid |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Substituted biaryl carboxylic acid |

| Pyridine-3-boronic acid | PdCl₂(dppf) | Na₂CO₃ | Heterobiaryl carboxylic acid |

| Methylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Alkylated benzoic acid |

This table presents illustrative examples of typical Suzuki-Miyaura cross-coupling reactions. The specific conditions and yields would require experimental determination.

Computational and Experimental Investigations of Reaction Kinetics and Mechanisms

Understanding the kinetics and mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and maximizing yields. A combination of computational and experimental techniques provides deep insights into the molecule's reactivity.

Computational Investigations: Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for exploring the potential energy landscapes of reactions. nih.gov For this compound, DFT can be used to:

Analyze Reactivity Descriptors: Calculations of frontier molecular orbitals (HOMO and LUMO) can predict the molecule's kinetic stability and susceptibility to nucleophilic or electrophilic attack. The energy gap between HOMO and LUMO provides insights into the chemical reactivity. researchgate.net

Model Reaction Pathways: The entire catalytic cycle of a cross-coupling reaction can be modeled. This allows for the calculation of activation energies for key steps like oxidative addition and reductive elimination, helping to identify the rate-determining step. nih.gov

Predict Regioselectivity: DFT calculations can determine the relative activation barriers for the cleavage of the C-Br bond versus the C-Cl bond. These calculations typically confirm that the C-Br bond is more labile, explaining the observed regioselectivity in cross-coupling reactions.

The table below summarizes key parameters that can be computationally derived to predict the reactivity of halogenated aromatic compounds.

| Computational Parameter | Significance |

| C-Br Bond Dissociation Energy | Lower energy indicates a more reactive site for oxidative addition. |

| C-Cl Bond Dissociation Energy | Higher energy indicates a less reactive site compared to C-Br. |

| HOMO-LUMO Energy Gap | A smaller gap generally suggests higher chemical reactivity. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Identifies electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. |

This table outlines theoretical parameters used to rationalize chemical reactivity. Specific values are dependent on the level of theory and basis set used in the calculation.

Experimental Investigations: Experimental studies are essential to validate computational models and provide real-world kinetic data. Techniques used to study the reaction kinetics of this compound could include:

Spectroscopic Monitoring: Techniques such as in-situ Infrared (IR) spectroscopy or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the concentration of reactants, intermediates, and products over time. This data allows for the determination of reaction rates and orders. science.gov

Kinetic Isotope Effect (KIE) Studies: By isotopically labeling one of the reactants, KIE studies can provide information about bond-breaking and bond-forming in the rate-determining step of the reaction mechanism.

Isolation of Intermediates: In some cases, it may be possible to isolate and characterize intermediates in the catalytic cycle, providing direct evidence for the proposed mechanism.

By combining the predictive power of computational chemistry with the empirical data from experimental kinetics, a comprehensive understanding of the chemical reactivity and mechanistic pathways of this compound can be achieved.

Synthesis and Functionalization of 2 Bromo 4 Chloro 3 Fluorobenzoic Acid Derivatives

Preparation of Amide and Ester Analogues

The carboxylic acid group of 2-bromo-4-chloro-3-fluorobenzoic acid is a primary site for derivatization, readily undergoing conversion to amides and esters. These functionalization strategies are fundamental in medicinal chemistry for modifying a compound's physicochemical properties, such as solubility, stability, and ability to interact with biological targets.

Amide Synthesis: Amide analogues are typically prepared by activating the carboxylic acid followed by reaction with a primary or secondary amine. A common method involves converting the benzoic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly reactive 2-bromo-4-chloro-3-fluorobenzoyl chloride is then treated with the desired amine in the presence of a base to yield the corresponding amide. Alternatively, peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate direct amide bond formation between the carboxylic acid and an amine under milder conditions.

Ester Synthesis: Esterification is commonly achieved through the Fischer esterification method. This involves reacting this compound with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄), and typically requires heating to drive the reaction to completion. globalscientificjournal.com Another approach is to react the aforementioned acyl chloride intermediate with an alcohol, often in the presence of a non-nucleophilic base like pyridine.

| Derivative Type | General Structure | Reactants | General Method |

|---|---|---|---|

| Amide |  | This compound + Amine (R₁R₂NH) | 1. Activation to acyl chloride (e.g., with SOCl₂) 2. Reaction with amine |

| Ester |  | This compound + Alcohol (R-OH) | Fischer Esterification (acid catalyst, heat) |

Synthesis of Novel Heterocyclic Structures Incorporating the 2-Bromo-4-chloro-3-fluorophenyl Moiety

The halogen substituents on the 2-bromo-4-chloro-3-fluorophenyl ring, particularly the bromine atom at the 2-position, serve as versatile handles for constructing heterocyclic systems through various cross-coupling reactions. The differential reactivity of the halogens (Br > Cl) can potentially allow for selective functionalization. Palladium-catalyzed reactions are instrumental in this context, enabling the formation of new carbon-carbon and carbon-heteroatom bonds necessary for ring closure.

For instance, intramolecular cyclization reactions can be designed by first coupling a suitable precursor to the bromine position. A common strategy involves a Suzuki or Stille coupling to introduce a vinyl or aryl group bearing a reactive functional group (e.g., -OH, -NH₂, -SH). Subsequent intramolecular reactions, such as Heck reactions or nucleophilic substitution, can then facilitate the formation of fused heterocyclic rings like benzofurans, indoles, or benzothiazoles. These synthetic routes allow for the rigid incorporation of the 2-bromo-4-chloro-3-fluorophenyl moiety into more complex polycyclic frameworks.

| Reaction Type | Description | Potential Heterocycles |

|---|---|---|

| Intramolecular Heck Reaction | Palladium-catalyzed coupling of an ortho-alkenyl group to form a new ring. | Dihydrobenzofurans, Indolines |

| Intramolecular Buchwald-Hartwig Amination | Palladium-catalyzed intramolecular C-N bond formation to construct nitrogen-containing heterocycles. | Carbazoles, Phenothiazines |

| Suzuki Coupling and Cyclization | Introduction of a boronic acid derivative containing a nucleophile, followed by an intramolecular cyclization step. | Benzofurans, Indoles |

Derivatization through C-C, C-N, and C-O Bond Formation Strategies

Beyond the synthesis of fused heterocycles, the halogen atoms on the this compound scaffold are key sites for intermolecular bond-forming reactions, allowing for the attachment of a wide array of substituents.

C-C Bond Formation: Palladium-catalyzed cross-coupling reactions are the primary methods for forming new carbon-carbon bonds at the aryl halide positions. The Suzuki-Miyaura reaction, which couples the aryl halide with an organoboron reagent (boronic acid or ester), is widely used to introduce new aryl or alkyl groups. The higher reactivity of the C-Br bond compared to the C-Cl bond allows for selective coupling at the 2-position under carefully controlled conditions. Other notable C-C coupling reactions include the Heck reaction (with alkenes), Sonogashira reaction (with terminal alkynes), and Stille reaction (with organostannanes).

C-N Bond Formation: The introduction of nitrogen-containing functional groups is often accomplished via the Buchwald-Hartwig amination. tcichemicals.com This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between the aryl halide and various amines, including primary and secondary amines, anilines, and even amides or carbamates. tcichemicals.com Copper-catalyzed amination reactions also provide an effective method for C-N bond formation with halobenzoic acids. nih.gov These methods are crucial for synthesizing derivatives containing aniline, alkylamino, or other nitrogen-based substituents.

C-O Bond Formation: Carbon-oxygen bonds can be formed through reactions such as the Ullmann condensation, which typically involves the copper-catalyzed reaction of an aryl halide with an alcohol or phenol. This allows for the synthesis of diaryl ethers or alkoxy-substituted benzoic acids. A similar palladium-catalyzed reaction, known as the Buchwald-Hartwig ether synthesis, can also be employed and often proceeds under milder conditions. These strategies are valuable for introducing phenoxy or alkoxy groups onto the aromatic ring. google.com

| Bond Type | Reaction Name | Reactants | Catalyst System (Typical) |

|---|---|---|---|

| C-C | Suzuki-Miyaura Coupling | Aryl Halide + Boronic Acid/Ester | Pd catalyst (e.g., Pd(PPh₃)₄) + Base |

| C-N | Buchwald-Hartwig Amination | Aryl Halide + Amine | Pd catalyst + Ligand + Base |

| C-O | Ullmann Condensation | Aryl Halide + Alcohol/Phenol | Cu catalyst + Base |

Exploration of Structure-Activity Relationships within Designed Derivative Libraries

The development of new bioactive compounds relies heavily on understanding structure-activity relationships (SAR). This involves synthesizing a library of related compounds (analogues) and evaluating how systematic changes in their chemical structure affect their biological activity. For derivatives of this compound, a comprehensive SAR study would involve the systematic modification of its four main reactive sites: the carboxylic acid group, the bromine atom, the chlorine atom, and the fluorine atom.

Carboxylic Acid Modifications: A library of amide and ester analogues (as described in section 4.1) would be synthesized using a diverse set of amines and alcohols. This would probe the importance of the hydrogen-bond donating and accepting capabilities of this group and explore the steric and electronic requirements of the binding pocket.

Derivatization at Halogen Positions: Using the C-C, C-N, and C-O bond-forming strategies from section 4.3, a wide range of substituents would be introduced, primarily at the more reactive C-Br position. The goal is to explore how different functional groups (e.g., alkyl, aryl, amino, alkoxy) in this region influence activity.

Comparative Analysis: By comparing the biological activities across the library, researchers can deduce key structural requirements for potency and selectivity. For example, studies on other halogenated aromatic compounds have shown that the position and nature of the halogen substituent can significantly impact bioactivity and selectivity against different targets. nih.gov An SAR study might reveal that a bulky hydrophobic group is preferred at the 2-position, while a hydrogen bond donor is required at the carboxylic acid function for optimal activity. This information is critical for the rational design of next-generation compounds with improved properties.

Computational Chemistry and Theoretical Characterization of 2 Bromo 4 Chloro 3 Fluorobenzoic Acid

Application of Quantum Chemical Methods for Molecular Geometry and Electronic Structure (e.g., DFT, Hartree-Fock, MP2)

Quantum chemical methods are foundational in computational chemistry for determining the equilibrium geometry and electronic properties of molecules. Methods such as Hartree-Fock (HF) and Density Functional Theory (DFT) are commonly employed for this purpose. researchgate.net DFT, particularly with hybrid functionals like B3LYP, is often favored for its balance of computational cost and accuracy in predicting molecular structures and vibrational frequencies. researchgate.netresearchgate.net These calculations are typically performed with Pople-style basis sets, such as 6-311++G(d,p), which provide a flexible description of the electron distribution. researchgate.netresearchgate.net

| Parameter | Description | Expected Computational Approach |

|---|---|---|

| Bond Lengths (Å) | Calculates the distance between bonded atoms (e.g., C-C, C-H, C-O, C-Br, C-Cl, C-F). | DFT/B3LYP/6-311++G(d,p) |

| Bond Angles (°) | Determines the angles between adjacent bonds. Deviations from ideal geometries (e.g., 120° for benzene (B151609) ring carbons) indicate steric strain. | DFT/B3LYP/6-311++G(d,p) |

| Dihedral Angles (°) | Defines the orientation of the carboxylic acid group relative to the aromatic ring. | DFT/B3LYP/6-311++G(d,p) |

Beyond molecular geometry, these methods are crucial for understanding the electronic structure. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and chemical reactivity. researchgate.net A smaller gap suggests the molecule is more likely to be reactive. Furthermore, the analysis of the Molecular Electrostatic Potential (MEP) surface reveals regions of positive and negative electrostatic potential, identifying likely sites for electrophilic and nucleophilic attack, respectively. researchgate.netdntb.gov.ua

| Electronic Property | Significance | Governing Factors |

|---|---|---|

| HOMO Energy | Represents the electron-donating ability of the molecule. | Influenced by electron-donating and withdrawing substituents. |

| LUMO Energy | Represents the electron-accepting ability of the molecule. | Influenced by electron-donating and withdrawing substituents. |

| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. | The nature and position of halogen substituents significantly alter the gap. |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution, predicting sites for intermolecular interactions and chemical reactions. | Negative regions (e.g., around oxygen atoms) are prone to electrophilic attack, while positive regions are susceptible to nucleophilic attack. |

Analysis of Vibrational Modes and Spectroscopic Signatures

Computational frequency analysis is a powerful tool for interpreting and assigning experimental vibrational spectra, such as Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy. ijtsrd.com Following a successful geometry optimization, harmonic vibrational frequencies are calculated using the same level of theory (e.g., DFT/B3LYP). researchgate.netnih.gov The computed frequencies often exhibit systematic errors compared to experimental values, necessitating the use of scaling factors for better agreement. nih.gov

A detailed assignment of vibrational modes can be achieved through Potential Energy Distribution (PED) analysis, which quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode of vibration. ijtsrd.com For 2-bromo-4-chloro-3-fluorobenzoic acid, characteristic vibrational modes would include:

O-H stretching: Typically a broad band in the high-frequency region of the IR spectrum.

C=O stretching: A strong, characteristic absorption band. ijtsrd.com

C-C stretching: Vibrations within the aromatic ring. ijtsrd.com

C-H vibrations: Stretching and bending modes of the aromatic C-H bonds. ijtsrd.com

C-Halogen vibrations: Stretching modes for C-F, C-Cl, and C-Br bonds, which appear in the lower frequency "fingerprint" region of the spectrum. researchgate.net

While experimental spectra for the title compound are not available in the cited literature, theoretical calculations based on methodologies applied to similar molecules like 2-amino-5-bromobenzoic acid and p-chlorobenzoic acid provide a reliable prediction of its spectroscopic signatures. ijtsrd.comresearchgate.net

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) (Experimental) | Description |

|---|---|---|

| O-H Stretch | 3300 - 2500 | Stretching of the carboxylic acid hydroxyl group, often broad due to hydrogen bonding. |

| C-H Stretch (Aromatic) | 3100 - 3000 | Stretching of the C-H bonds on the phenyl ring. ijtsrd.com |

| C=O Stretch | 1725 - 1680 | Stretching of the carbonyl group in the carboxylic acid, typically a very strong absorption in IR. ijtsrd.com |

| C-C Stretch (Aromatic) | 1650 - 1400 | In-plane stretching vibrations of the carbon-carbon bonds in the benzene ring. ijtsrd.com |

| C-O Stretch | 1320 - 1210 | Stretching of the carbon-oxygen single bond in the carboxylic acid group. |

| C-F Stretch | 1350 - 1100 | Stretching of the carbon-fluorine bond. |

| C-Cl Stretch | 850 - 550 | Stretching of the carbon-chlorine bond. |

| C-Br Stretch | 650 - 485 | Stretching of the carbon-bromine bond. researchgate.net |

Conformational Analysis and Energy Landscapes of Rotamers

Substituted benzoic acids can exist as different conformational isomers, or rotamers, primarily due to rotation around the C-C bond connecting the carboxylic group to the phenyl ring and the C-O single bond within the carboxylic acid moiety. uc.pt This rotation gives rise to different spatial arrangements with varying energies. For ortho-substituted benzoic acids, two main planar conformers are typically considered: cis and trans. These refer to the orientation of the carboxylic O-H bond relative to the C=O bond. nih.gov

The relative stability of these conformers is dictated by a delicate balance of steric and electronic effects. In this compound, the ortho-bromine substituent can form an intramolecular hydrogen bond with the hydrogen of the carboxylic acid group, which would stabilize a particular conformer. Conversely, steric repulsion between the bulky bromine atom and the carbonyl oxygen can destabilize other arrangements. uc.pt

Computational chemistry allows for the mapping of the potential energy surface (PES) by systematically rotating the relevant dihedral angles and calculating the energy at each point. This analysis identifies the low-energy (stable) conformers as minima on the PES and the transition states for their interconversion as saddle points. researchgate.net The energy difference between conformers and the height of the rotational barriers determine the relative populations of the rotamers at a given temperature and the dynamics of their interconversion. uc.pt Studies on 2-fluorobenzoic and 2-chlorobenzoic acids have shown that the ortho-halogen substituent significantly influences the potential energy profile for internal rotation. uc.ptnih.gov

Predictive Modeling of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for investigating reaction mechanisms, predicting reaction outcomes, and calculating reaction rates. Transition State Theory (TST) is a central concept in this field, postulating that reactants pass through a high-energy transition state (an activated complex) on their way to becoming products. wikipedia.org

Quantum chemical methods, particularly DFT, can be used to model the entire reaction coordinate from reactants to products. This involves locating the geometries of the reactants, products, and, most importantly, the transition state structure which corresponds to a first-order saddle point on the potential energy surface. arxiv.org A vibrational frequency calculation on the optimized transition state geometry confirms its identity by revealing a single imaginary frequency, which corresponds to the motion along the reaction coordinate. arxiv.org

For this compound, one could model various reactions, such as:

Nucleophilic aromatic substitution: Where one of the halogen atoms is replaced by a nucleophile.

Reactions of the carboxylic acid group: Such as esterification or amidation.

Directed C-H activation: Where the carboxylate group directs a catalyst to functionalize the ortho C-H bond. nih.gov

Computational Approaches in Retrosynthetic Analysis and Chemical Space Exploration

Computational methods are increasingly integral to the strategic planning of organic synthesis. Computer-Aided Synthesis Planning (CASP) tools utilize algorithms to perform retrosynthetic analysis, a technique where a target molecule is recursively broken down into simpler, commercially available precursors. chemrxiv.orgresearchgate.net These programs rely on extensive databases of known chemical reactions and transformation rules. nasa.gov

For a molecule like this compound, a retrosynthetic analysis program could suggest several synthetic routes. For example, it might propose a pathway starting from a simpler benzoic acid derivative, followed by sequential halogenation steps, or a route involving a cross-coupling reaction to introduce the carboxylic acid group onto a pre-halogenated benzene ring. These computational tools help chemists to identify and evaluate multiple synthetic strategies, saving significant time and resources. researchgate.net

Furthermore, computational chemistry facilitates the exploration of "chemical space" around a lead compound. Starting with the structure of this compound, a virtual library of derivatives can be generated by systematically modifying substituents or their positions. The properties of these virtual compounds (e.g., electronic properties, solubility, potential bioactivity) can then be rapidly calculated and screened in silico. This approach allows for the rational design of new molecules with desired characteristics, accelerating the discovery process in fields like materials science and drug development. globalscientificjournal.com

Advanced Spectroscopic and Chromatographic Characterization of 2 Bromo 4 Chloro 3 Fluorobenzoic Acid and Its Chemical Transformations

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-Bromo-4-chloro-3-fluorobenzoic acid. By analyzing the chemical environment of ¹H (proton), ¹³C, and ¹⁹F nuclei, a complete structural map can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two aromatic protons. Due to the substitution pattern, these protons would appear as doublets or doublets of doublets in the aromatic region (typically δ 7.0-8.5 ppm). The precise chemical shifts are influenced by the electron-withdrawing effects of the halogen and carboxylic acid groups. The coupling constants (J-values) between the adjacent protons and between the protons and the fluorine atom (³JHF and ⁴JHF) are critical for confirming their relative positions on the aromatic ring. The acidic proton of the carboxylic acid group would typically appear as a broad singlet at a significantly downfield chemical shift (>10 ppm), which can be confirmed by D₂O exchange.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all seven carbon atoms in the molecule. The spectrum would display one signal for the carboxylic carbon (δ ~165-175 ppm) and six distinct signals for the aromatic carbons. The chemical shifts of the aromatic carbons are heavily influenced by the attached halogens. Carbons directly bonded to bromine, chlorine, and fluorine will exhibit characteristic shifts. Furthermore, carbon-fluorine coupling (¹JCF, ²JCF, etc.) provides definitive evidence for the position of the fluorine atom relative to the other substituents. For instance, in 4-fluorobenzoic acid, the carbon attached to fluorine shows a large one-bond coupling constant, and other carbons in the ring show smaller two- and three-bond couplings. chemicalbook.com

¹⁹F NMR Spectroscopy: As a fluorinated compound, ¹⁹F NMR offers direct insight into the chemical environment of the fluorine nucleus. A single resonance would be expected for this compound. The chemical shift of this signal is characteristic of its position on the substituted benzene (B151609) ring and its proximity to other halogens. nih.gov

| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity / Coupling | Structural Information Yielded |

|---|---|---|---|

| ¹H (Aromatic) | 7.0 - 8.5 | Doublet, Doublet of Doublets | Confirms positions of H-5 and H-6; H-F and H-H coupling constants reveal connectivity. |

| ¹H (Carboxyl) | > 10 | Broad Singlet | Identifies the acidic proton of the carboxylic acid group. |

| ¹³C (Carboxyl) | 165 - 175 | Singlet or Triplet (due to C-F coupling) | Confirms the presence of the carboxylic acid functional group. |

| ¹³C (Aromatic) | 110 - 140 | Singlets, Doublets (due to C-F coupling) | Identifies all six unique aromatic carbons; C-F coupling constants confirm fluorine position. |

| ¹⁹F | -100 to -140 (relative to CFCl₃) | Singlet or Multiplet (due to H-F coupling) | Provides a direct signal for the fluorine atom, confirming its presence and electronic environment. |

Mass Spectrometry (MS) Techniques: High-Resolution MS, LC-MS, UPLC-MS for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is crucial for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through fragmentation analysis. The compound has a molecular formula of C₇H₃BrClFO₂ and a monoisotopic mass of approximately 251.8989 Da. chempacific-zhejiang.comnih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the unequivocal determination of the elemental formula. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) results in a characteristic isotopic pattern for the molecular ion [M]⁺. This unique pattern serves as a definitive signature for a molecule containing one bromine and one chlorine atom.

Fragmentation Analysis: In electron ionization (EI-MS), the molecular ion undergoes fragmentation, providing a structural fingerprint. For aromatic carboxylic acids, common fragmentation pathways include:

Loss of a hydroxyl radical (•OH): This leads to the formation of a stable acylium ion [M-17]⁺. docbrown.infolibretexts.org

Loss of the carboxyl group (•COOH): This results in an ion corresponding to the halogenated benzene ring [M-45]⁺. libretexts.org

Decarboxylation (loss of CO₂): This can lead to an [M-44]⁺ ion.

Loss of halogens: Fragmentation involving the loss of Br•, Cl•, or F• can also be observed.

LC-MS and UPLC-MS: Liquid chromatography-mass spectrometry (LC-MS) and ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) are powerful hyphenated techniques. They are used to separate the target compound from impurities or byproducts before it enters the mass spectrometer. This is particularly useful for analyzing complex reaction mixtures or for confirming the identity of a peak in a chromatogram. Electrospray ionization (ESI) is a common ionization technique used in LC-MS, typically forming protonated [M+H]⁺ or deprotonated [M-H]⁻ ions.

| m/z (mass-to-charge ratio) | Possible Ion Identity | Fragmentation Pathway |

|---|---|---|

| ~252, 254, 256 | [C₇H₃BrClFO₂]⁺ (Molecular Ion Cluster) | Initial ionization of the parent molecule. |

| ~235, 237, 239 | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid. |

| ~208, 210, 212 | [M - CO₂]⁺ | Loss of carbon dioxide. |

| ~207, 209, 211 | [M - COOH]⁺ | Loss of the entire carboxyl group. |

Advanced Chromatographic Separations for Purity and Isomer Analysis (e.g., HPLC, TLC, GC)

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from potential positional isomers that may arise during synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC is the premier method for purity determination of non-volatile compounds like benzoic acids. Reversed-phase HPLC, using a C18 or C8 stationary phase, is commonly employed. A mobile phase consisting of an acidified water/acetonitrile or water/methanol gradient is typically used to ensure the carboxylic acid is in its protonated form for good peak shape. For separating closely related halogenated isomers, stationary phases with different selectivities, such as pentafluorophenyl (PFP) columns, can offer enhanced resolution due to π-π and dipole-dipole interactions.

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for monitoring reaction progress and qualitatively assessing purity. A silica (B1680970) gel plate is typically used as the stationary phase, with a mobile phase consisting of a mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or acetic acid). The spots can be visualized under UV light due to the aromatic nature of the compound.

Gas Chromatography (GC): While less common for acidic compounds due to their low volatility and tendency to cause peak tailing, GC can be used after derivatization. Converting the carboxylic acid to a more volatile ester (e.g., a methyl ester) allows for separation and analysis on a variety of capillary columns, such as those with a 5% phenyl polysiloxane stationary phase.

| Technique | Typical Stationary Phase | Typical Mobile Phase/Conditions | Primary Application |

|---|---|---|---|

| HPLC | Reversed-Phase C18, C8, or PFP | Acidified Water/Acetonitrile Gradient | Quantitative purity analysis, isomer separation. |

| TLC | Silica Gel | Hexane/Ethyl Acetate with Acetic Acid | Reaction monitoring, qualitative purity check. |

| GC (after derivatization) | 5% Phenyl Polysiloxane | Temperature programming with Helium carrier gas | Analysis of volatile derivatives, separation from non-acidic impurities. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Fingerprinting

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides confirmation of the functional groups present in this compound and offers a unique "fingerprint" for the molecule.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions corresponding to specific bond vibrations. Key expected absorptions include:

O-H Stretch: A very broad absorption in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded carboxylic acid dimer.

C=O Stretch: A strong, sharp absorption typically found between 1680-1710 cm⁻¹, corresponding to the carbonyl of the carboxylic acid.

C-O Stretch & O-H Bend: These appear in the 1210-1440 cm⁻¹ region.

Aromatic C=C Stretches: Multiple sharp bands in the 1450-1600 cm⁻¹ region.

C-Halogen Stretches: Vibrations for C-F (1000-1300 cm⁻¹), C-Cl (600-800 cm⁻¹), and C-Br (500-650 cm⁻¹) are expected in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretch is typically weak, the aromatic C=C stretching vibrations and the symmetric C-halogen vibrations often produce strong Raman signals. The combination of IR and Raman spectra provides a more complete vibrational profile of the molecule. For example, studies on the related molecule 2-bromo-6-chloro-4-fluoroaniline (B1268482) show distinct C-Br and C-Cl vibrational modes in the Raman spectrum at 433 cm⁻¹ and 387 cm⁻¹, respectively. researchgate.net

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch (Carboxylic Acid) | 2500-3300 (Broad) | Weak | Strong in IR |

| C=O Stretch (Carboxylic Acid) | 1680-1710 | Medium-Strong | Very Strong in IR |

| Aromatic C=C Stretches | 1450-1600 | Strong | Medium-Strong |

| C-F Stretch | 1000-1300 | Medium | Strong |

| C-Cl Stretch | 600-800 | Strong | Medium |

| C-Br Stretch | 500-650 | Strong | Medium |

X-ray Crystallography for Solid-State Structural Elucidation and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While specific crystal structure data for this compound is not publicly available, analysis of the closely related isomer, 2-Bromo-4-chlorobenzoic acid, provides significant insight into the expected structural features. nih.gov

For 2-Bromo-4-chlorobenzoic acid (CAS 936-08-3), crystallographic analysis reveals a monoclinic crystal system with the space group P 1 21/n 1. nih.gov The unit cell parameters are a = 7.2271 Å, b = 8.9480 Å, c = 12.1887 Å, with β = 105.819°. nih.gov

A crystallographic study of this compound would be expected to reveal several key features:

Molecular Geometry: It would confirm the planarity of the benzene ring and the geometry of the carboxylic acid group. It would also provide precise bond lengths and bond angles for all atoms.

Intermolecular Interactions: In the solid state, benzoic acid derivatives typically form hydrogen-bonded dimers, where the carboxylic acid groups of two molecules interact. Additionally, the presence of three different halogen atoms makes it a candidate for studying halogen bonding (C-X···O or C-X···X interactions), which can significantly influence crystal packing.

| Crystallographic Parameter | Information Provided | Expected Finding for Target Compound |

|---|---|---|

| Crystal System & Space Group | Symmetry of the crystal lattice. | Likely a low-symmetry system such as monoclinic or triclinic. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the basic repeating unit of the crystal. | Precise values defining the crystal lattice. |

| Bond Lengths & Angles | Exact geometry of the molecule. | Confirmation of C-C, C-H, C=O, C-O, and C-Halogen bond distances and angles. |

| Intermolecular Interactions | Details on hydrogen bonding, halogen bonding, and π-π stacking. | Presence of carboxylic acid hydrogen-bonded dimers and potential halogen bonding networks. |

Note: The specific unit cell data presented is for the related isomer 2-Bromo-4-chlorobenzoic acid and serves as an illustrative example of the data obtained from X-ray crystallography. nih.gov

Applications of 2 Bromo 4 Chloro 3 Fluorobenzoic Acid As a Versatile Chemical Intermediate in Academic Research

Role as a Key Building Block in Multi-Step Organic Synthesis

2-Bromo-4-chloro-3-fluorobenzoic acid serves as a fundamental starting material in multi-step organic synthesis, where its distinct functional groups can be selectively manipulated to construct intricate molecular architectures. The presence of multiple halogen substituents and a carboxylic acid group makes it a highly reactive compound, amenable to a variety of chemical transformations. google.com

The carboxylic acid moiety can readily undergo esterification or amidation to introduce further complexity. Simultaneously, the halogen atoms at the 2, 3, and 4-positions of the benzene (B151609) ring offer multiple sites for cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, which are pivotal for forming carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the bromine, chlorine, and fluorine atoms allows for sequential and site-selective modifications, a crucial aspect in the total synthesis of complex natural products and novel organic molecules.

Table 1: Key Reactions of this compound in Organic Synthesis

| Reaction Type | Reagents and Conditions | Product Type |

| Esterification | Alcohol, Acid catalyst | Benzoic acid ester |

| Amidation | Amine, Coupling agent (e.g., DCC, EDC) | Benzamide |

| Suzuki Coupling | Boronic acid, Palladium catalyst, Base | Biaryl compound |

| Stille Coupling | Organostannane, Palladium catalyst | Biaryl or vinyl compound |

| Heck Coupling | Alkene, Palladium catalyst, Base | Substituted alkene |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., amine, alkoxide) | Substituted benzoic acid |

Integration into the Design and Synthesis of Complex Molecules for Chemical Biology Research

In the realm of chemical biology, this compound is utilized as a scaffold for the synthesis of novel bioactive molecules and chemical probes designed to investigate biological processes. The strategic incorporation of fluorine atoms is a common tactic in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. A 2017 publication in a European journal of chemical biology detailed the synthesis of fluorinated natural product analogues for probing the selectivity of AGC protein kinases, highlighting the importance of fluorinated building blocks in such research.

The multi-halogenated nature of this benzoic acid derivative allows for the systematic modification of its structure to create libraries of compounds for high-throughput screening. By varying the substituents at the halogenated positions, researchers can fine-tune the steric and electronic properties of the final molecules to optimize their interaction with biological targets such as enzymes and receptors.

Utility in Agrochemical Research as a Precursor to Active Components

The structural motifs present in this compound are frequently found in modern agrochemicals, particularly herbicides and pesticides. Halogenated aromatic compounds are known to exhibit potent biological activity, and this benzoic acid derivative serves as a valuable precursor for the synthesis of new crop protection agents.

Patents in the field of agrochemical synthesis often describe the use of substituted benzoic acids as key intermediates. For instance, processes for preparing 2-(chloro, bromo, or nitro)-4-(alkylsulfonyl)benzoic acids, which are intermediates for certain herbicides, have been patented. While not a direct example, this illustrates the established role of similar halogenated benzoic acids in this industry. The specific arrangement of halogens in this compound can be exploited to develop next-generation herbicides with improved efficacy and selectivity.

Contribution to Materials Science: Precursor for Advanced Polymeric Structures

The unique electronic properties conferred by the halogen substituents make this compound an attractive monomer or precursor for the synthesis of advanced polymeric materials. The high electronegativity of the fluorine and chlorine atoms can influence the polymer's thermal stability, chemical resistance, and electrical properties.

While specific examples of its use in electrolyte membranes are not extensively documented in readily available literature, the general application of fluorinated and chlorinated aromatic compounds in the development of high-performance polymers is well-established. These polymers often find use in demanding applications, including as components in fuel cells and batteries. The reactive sites on this compound allow for its incorporation into polymer backbones through various polymerization techniques, potentially leading to materials with tailored properties for energy storage and conversion applications.

Synthetic Applications in the Development of Molecular Probes and Sensors

The development of molecular probes and sensors for the detection of specific analytes is a burgeoning area of research. Halogenated aromatic compounds can serve as key components of these systems, with their fluorescence properties often being sensitive to their local environment.

Although direct synthesis of fluorosensing agents from this compound is not widely reported, related compounds have been successfully employed in this context. For example, N-(1-Pyrene)anthranilic acid, synthesized from a bromobenzoic acid derivative, has been used as a metal ion-selective fluorosensor. nih.gov The substitution pattern of this compound provides a platform for the design of novel fluorescent probes where the interplay of the different halogens could be used to modulate the photophysical properties of the resulting sensor molecule.

Emerging Research Trajectories and Future Directions in 2 Bromo 4 Chloro 3 Fluorobenzoic Acid Chemistry

Exploration of New Catalytic Systems for Enhanced Reactivity and Selectivity

Catalysis is a cornerstone of green chemistry and modern organic synthesis. acs.orgresearchgate.net For a molecule with multiple reactive sites like 2-bromo-4-chloro-3-fluorobenzoic acid, the development of new catalytic systems is crucial for achieving high selectivity and reactivity. The goal is to replace stoichiometric reagents with catalytic alternatives that are more efficient and generate less waste. nih.gov

Future research in this area will likely pursue:

Transition Metal Catalysis : Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. guidechem.com Future work could involve developing novel palladium, copper, or nickel catalysts with specialized ligands to selectively activate one of the C-Br, C-Cl, or C-F bonds of the molecule. This would allow for the controlled, stepwise introduction of different functional groups. For example, the Meerwein arylation reaction, which can be catalyzed by copper salts, presents an alternative to palladium-catalyzed methods for certain transformations. google.com

Biocatalysis : Enzymes offer unparalleled selectivity and operate under mild, aqueous conditions. acs.org The exploration of enzymes, or the engineering of new ones, that can perform specific transformations on this compound, such as selective halogenation, dehalogenation, or functional group interconversion, is a highly attractive research direction.

Photoredox Catalysis : This rapidly developing field uses light to drive chemical reactions via single-electron transfer pathways. Photoredox catalysis could open up new avenues for the functionalization of this compound under very mild conditions, potentially enabling reactions that are difficult to achieve with traditional thermal methods.

Nanocatalysis : Catalysts based on nanoparticles, particularly those of first-row transition metals, are gaining attention due to their high surface area and unique reactivity. rsc.org Developing stable and recyclable nanocatalysts for reactions involving this compound could lead to more sustainable and cost-effective synthetic processes. rsc.org

Leveraging Machine Learning and Artificial Intelligence for Automated Synthesis and Molecular Design

For this compound, AI and ML can be applied in several ways:

Reaction Outcome and Condition Optimization : ML models can predict the products and yields of a reaction under various conditions (e.g., catalyst, solvent, temperature). researchgate.net This predictive power can significantly reduce the amount of trial-and-error experimentation needed to find the optimal conditions for reactions involving this compound, saving time and resources. researchgate.net

Generative Molecular Design : AI can be used to design new molecules with tailored properties. chemrxiv.org By using this compound as a starting scaffold, generative models can propose novel derivatives with predicted biological activity (e.g., as enzyme inhibitors) or specific physical properties for materials science applications. nih.govosti.gov These in silico tools can screen vast virtual libraries of compounds to identify the most promising candidates for synthesis and testing. osti.gov

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Synthesis Planning | Algorithms propose optimal and novel synthetic routes to the target molecule and its derivatives. nih.gov | Faster discovery of more efficient and sustainable production methods. |

| Reaction Prediction | Models predict the outcome and yield of chemical reactions, identifying potential side products. researchgate.netnih.gov | Reduced experimental workload and accelerated optimization of reaction conditions. |

| Molecular Design | Generative models create novel molecular structures based on the this compound scaffold with desired properties. chemrxiv.org | Rapid identification of new drug candidates or materials for specific applications. |

| Property Prediction | AI predicts physical, chemical, and biological properties of derivatives before synthesis. researchgate.net | Prioritization of synthetic targets, saving resources by avoiding the synthesis of unpromising compounds. |

Investigation of Novel Reaction Pathways and Unexpected Reactivity

The unique electronic environment of the benzene (B151609) ring in this compound, created by the interplay of three different halogens and a carboxylic acid group, suggests the potential for novel and perhaps unexpected reactivity. chempacific-zhejiang.comnih.gov A deeper investigation into its chemical behavior could unlock new synthetic methodologies.

Future research could explore:

Selective Functionalization : Developing methods to selectively target one of the three C-halogen bonds is a significant challenge and a major opportunity. The differing strengths of the C-Br, C-Cl, and C-F bonds could be exploited through carefully chosen catalysts and reaction conditions to achieve stepwise functionalization, building molecular complexity in a controlled manner.

Halogen Exchange (HALEX) Reactions : Investigating the conditions under which one halogen can be selectively replaced by another could provide access to a wider range of substituted benzoic acid derivatives that are otherwise difficult to synthesize.

Ortho-Lithiation and Directed Metalation : The carboxylic acid group and the halogen atoms can direct metallation to specific positions on the aromatic ring. Exploring these directed metalation reactions could provide routes to novel, highly substituted aromatic compounds.

Computational Modeling : Quantum chemical calculations can be used to model the potential energy surfaces of reactions involving this compound. nih.gov These theoretical studies can help rationalize observed reactivity and predict novel, energetically feasible reaction pathways that might not be intuitively obvious, guiding future experimental work.

Expansion into New Areas of Material Science and Organic Optoelectronics

The incorporation of fluorine atoms into organic molecules is a well-established strategy for tuning their electronic and physical properties for applications in materials science. nbinno.comrsc.org Fluorination can lower the HOMO and LUMO energy levels of a molecule, which can facilitate electron injection and improve stability against oxidation in electronic devices. rsc.org This makes this compound an intriguing building block for new functional materials.

Promising avenues for research include:

Conductive Polymers : Halogenated derivatives of aromatic compounds can be precursors to conductive polymers. wikipedia.org Research into the polymerization of this compound or its derivatives, perhaps through electrochemical methods, could lead to new semiconducting materials. rsc.orgresearchgate.netscispace.com The presence of multiple halogens offers a route to tune the electronic band gap and conductivity of the resulting polymer. researchgate.net

Organic Thin-Film Transistors (OTFTs) : Benzoic acid derivatives have been used as additives to control the crystal growth and improve the performance of organic semiconductors in OTFTs. researchgate.net The specific substitution pattern of this compound could be exploited to design new additives or to synthesize novel organic semiconductors with improved charge transport properties.